molecular formula C8H9ClO2 B15130634 (2R)-2-chlorobicyclo[2.2.1]hept-5-ene-2-carboxylic acid

(2R)-2-chlorobicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Cat. No.: B15130634
M. Wt: 172.61 g/mol
InChI Key: BVPVSEUOWYGHBO-NPWHJSNTSA-N
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Description

2-Chlorobicyclo[2.2.1]hept-5-ene-2-carboxylic acid is a bicyclic compound with a unique structure that includes a chlorine atom and a carboxylic acid group.

Preparation Methods

The synthesis of 2-Chlorobicyclo[2.2.1]hept-5-ene-2-carboxylic acid typically involves the chlorination of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid. The reaction conditions often include the use of chlorine gas or other chlorinating agents under controlled temperature and pressure . Industrial production methods may involve large-scale chlorination processes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-Chlorobicyclo[2.2.1]hept-5-ene-2-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-Chlorobicyclo[2.2.1]hept-5-ene-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of polymers and other materials

Mechanism of Action

The mechanism of action of 2-Chlorobicyclo[2.2.1]hept-5-ene-2-carboxylic acid involves its interaction with various molecular targets. The chlorine atom and carboxylic acid group play crucial roles in its reactivity and interactions with other molecules. The pathways involved in its mechanism of action depend on the specific application and the nature of the target molecules .

Comparison with Similar Compounds

2-Chlorobicyclo[2.2.1]hept-5-ene-2-carboxylic acid can be compared with similar compounds such as:

The uniqueness of 2-Chlorobicyclo[2.2.1]hept-5-ene-2-carboxylic acid lies in its specific functional groups, which confer distinct reactivity and applications compared to its analogs.

Properties

Molecular Formula

C8H9ClO2

Molecular Weight

172.61 g/mol

IUPAC Name

(2R)-2-chlorobicyclo[2.2.1]hept-5-ene-2-carboxylic acid

InChI

InChI=1S/C8H9ClO2/c9-8(7(10)11)4-5-1-2-6(8)3-5/h1-2,5-6H,3-4H2,(H,10,11)/t5?,6?,8-/m1/s1

InChI Key

BVPVSEUOWYGHBO-NPWHJSNTSA-N

Isomeric SMILES

C1C2C[C@@](C1C=C2)(C(=O)O)Cl

Canonical SMILES

C1C2CC(C1C=C2)(C(=O)O)Cl

Origin of Product

United States

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